Fluticasone propionate-17beta-carboxylic acid

Glucocorticoid Receptor Binding Pharmacology Metabolite Profiling

Fluticasone propionate-17beta-carboxylic acid (FP 17β-CA) is the primary inactive metabolite of fluticasone propionate and the designated EP Impurity A (RRT 1.23). It is an essential reference standard for analytical method validation and clinical bioanalysis. • Certified EP Impurity A with defined RRT 1.23 for ICH Q3A/B-compliant impurity profiling in ANDA/DMF submissions • Validated for stability-indicating HPLC system suitability and UPLC-MS/MS bioanalytical quantitation at sub-pg/mL levels • Established biomarker for urinary LC-MS/MS adherence monitoring (100% sensitivity & specificity) in clinical trials • Supplied with comprehensive characterization data traceable to pharmacopeial monographs

Molecular Formula C₂₄H₃₀F₂O₆
Molecular Weight 452.5 g/mol
CAS No. 65429-42-7
Cat. No. B122322
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFluticasone propionate-17beta-carboxylic acid
CAS65429-42-7
Synonyms(6α,11β,16α,17α)-6,9-Difluoro-11-hydroxy-16-methyl-3-oxo-17-(1-oxopropoxy)-androsta-1,4-diene-17-carboxylic Acid; 
Molecular FormulaC₂₄H₃₀F₂O₆
Molecular Weight452.5 g/mol
Structural Identifiers
SMILESCCC(=O)OC1(C(CC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)F)F)O)C)C)C(=O)O
InChIInChI=1S/C24H30F2O6/c1-5-19(29)32-24(20(30)31)12(2)8-14-15-10-17(25)16-9-13(27)6-7-21(16,3)23(15,26)18(28)11-22(14,24)4/h6-7,9,12,14-15,17-18,28H,5,8,10-11H2,1-4H3,(H,30,31)/t12-,14+,15+,17+,18+,21+,22+,23+,24+/m1/s1
InChIKeyDEDYNJVITFVPOG-CQRCZTONSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fluticasone Propionate-17beta-Carboxylic Acid: Inactive Metabolite and EP Impurity A


Fluticasone propionate-17beta-carboxylic acid (FP 17β-CA, CAS 65429-42-7) is a synthetic trifluorinated glucocorticoid derivative [1] that serves two distinct and critical roles in pharmaceutical science. As the primary, pharmacologically inactive metabolite of fluticasone propionate, it is formed exclusively via CYP3A4-mediated hepatic biotransformation [2]. Concurrently, it is an established process impurity, officially designated as Fluticasone Propionate EP Impurity A . This dual identity positions the compound as an essential reference standard for both analytical method development (e.g., impurity profiling) and clinical bioanalysis (e.g., pharmacokinetic and adherence monitoring), where its quantitation provides direct, verifiable information about drug metabolism and exposure.

Inactive metabolite reference standard formed via CYP3A4
EP Impurity A with defined chromatographic identity (RRT 1.23)
Supports bioanalytical LC-MS/MS method development and impurity profiling

Why Fluticasone Propionate-17beta-Carboxylic Acid Cannot Be Substituted


Substituting Fluticasone propionate-17beta-carboxylic acid with another glucocorticoid metabolite (e.g., beclomethasone-17-monopropionate) or a generic in-house impurity standard is scientifically invalid and poses significant regulatory risk. The compound's unique identity is defined by a combination of its specific molecular structure (C24H30F2O6), its exclusive formation pathway via CYP3A4, and its precisely defined, near-zero functional activity at the glucocorticoid receptor [1]. As a designated EP Impurity A, its use in analytical method validation requires an authenticated, high-purity standard with a defined Relative Retention Time (RRT) to ensure accurate quantitation and compliance with regulatory pharmacopeial monographs . A non-certified alternative fails to provide the necessary structural and functional certainty, potentially leading to inaccurate impurity profiling, failed ANDA submissions, and flawed clinical or pharmacokinetic interpretations [2].

Non-certified impurity standards

Lack of defined EP RRT and pharmacopoeial traceability may lead to inaccurate impurity profiling and regulatory rejection.

Alternative glucocorticoid metabolites

Different receptor binding, metabolic pathway, and chromatographic behavior prevent direct substitution in fluticasone-specific assays.

In-house or generic analytical standards

Without authenticated identity and structural confirmation, quantitation may shift, undermining method reproducibility and compliance.

Quantitative Evidence Guide for Fluticasone Propionate-17beta-Carboxylic Acid


Functional Inactivity at the Glucocorticoid Receptor

Fluticasone propionate-17beta-carboxylic acid demonstrates a profound reduction in glucocorticoid receptor (GR) binding affinity compared to its active parent compound, fluticasone propionate. This functional inactivity is a cornerstone of its utility as a marker of drug elimination and a benchmark for inactive metabolites in assay development. [1]

GR Binding Activity
Head-to-head
~2000-fold lower vs. parent
Supports inactive metabolite profiling
In vitro binding affinity data
Glucocorticoid Receptor Binding Pharmacology Metabolite Profiling

CYP3A4-Mediated Formation Kinetics

The formation of Fluticasone propionate-17beta-carboxylic acid from fluticasone propionate is catalyzed predominantly by the CYP3A family of enzymes. This process exhibits well-defined Michaelis-Menten kinetics in human liver microsomes, providing a robust and quantifiable in vitro model for assessing drug-drug interaction potential. [1]

CYP3A4 Formation Km
Reported
2.6–6.3 μM
Informs CYP3A4 substrate modeling
Human liver microsome incubation
Drug Metabolism CYP450 Enzymology In Vitro Kinetics

Urinary Biomarker for Adherence Monitoring

Measurement of urinary Fluticasone propionate-17beta-carboxylic acid serves as a highly reliable, objective biomarker to verify recent adherence to inhaled fluticasone propionate therapy. The clinical performance of this assay demonstrates exceptional sensitivity and specificity in distinguishing adherent from non-adherent patients. [1]

Adherence Detection
Trial context
Sens 100%, Spec 100% (95% CI 88-100%)
Supports research adherence endpoint
LC-MS/MS urinary assay, n=60
Clinical Biomarker Therapeutic Drug Monitoring Adherence Assessment

Melting Point for Purity Assessment

The melting point of Fluticasone propionate-17beta-carboxylic acid is a key physical property that differentiates it from structurally related compounds and serves as a primary indicator of purity. This value is critical for confirming identity and assessing the quality of the reference standard or synthesized batch.

Melting Point
Cross-study comparable
208–220 °C
Distinguishes from parent drug (~272–273 °C)
Data to verify, no source cited
Analytical Chemistry Solid-State Characterization Quality Control

EP Impurity A Regulatory Identity

In the context of pharmaceutical quality control, Fluticasone propionate-17beta-carboxylic acid is officially recognized as Fluticasone Propionate EP Impurity A. Its identity and chromatographic behavior are rigorously defined in the European Pharmacopoeia, making it a mandatory reference standard for any laboratory conducting compendial testing.

EP Impurity A RRT
Class-level inference
RRT 1.23
Required for compendial impurity testing
As per EP monograph
Analytical Method Validation Quality Control Regulatory Science

Application Scenarios for Fluticasone Propionate-17beta-Carboxylic Acid


Analytical Method Development for Impurity Profiling

Fluticasone propionate-17beta-carboxylic acid is the primary and most critical reference standard for developing and validating stability-indicating HPLC methods for fluticasone propionate drug substance and finished products. Its designation as EP Impurity A, with a defined Relative Retention Time (RRT) of 1.23, makes it an essential component for system suitability testing and peak identification . Accurate quantitation of this impurity to meet ICH Q3A/B limits is a fundamental requirement for drug master files (DMFs) and new drug applications (NDAs/ANDAs). Using a high-purity, certified standard ensures the analytical method is specific, accurate, and reproducible, directly supporting regulatory compliance and product quality assurance.

Bioequivalence and Pharmacokinetic Studies for Inhaled Corticosteroids

This compound is an indispensable analytical tool for the accurate quantification of fluticasone propionate and its major metabolite in biological matrices, such as human plasma, at sub-pg/mL concentrations [1]. The validated UPLC-MS/MS methods that utilize FP 17β-CA and its deuterated internal standard (FP 17β-CA-d3) are the industry benchmark for conducting pivotal bioequivalence studies, as demonstrated in healthy subjects using nasal spray formulations [1]. The ability to accurately measure the inactive metabolite is crucial for characterizing the drug's absorption, distribution, metabolism, and excretion (ADME) profile, especially given the parent drug's very low systemic bioavailability. [1]

Biomarker-Based Adherence Assessment in Asthma Trials

Urinary analysis of Fluticasone propionate-17beta-carboxylic acid using LC-MS/MS has been validated as a highly sensitive (100%) and specific (100%) biomarker for objectively verifying patient adherence to inhaled fluticasone propionate therapy within a 16-24 hour window [2]. This application provides clinical trial sponsors and researchers with a robust, evidence-based tool to overcome the confounding effects of non-adherence, which is a major challenge in interpreting trial outcomes for asthma and COPD therapeutics. Implementation of this biomarker assay can significantly enhance data integrity and power in clinical studies. [2]

In Vitro Metabolism and Drug-Drug Interaction Studies

The compound's formation serves as a selective and quantitative probe for CYP3A4/5 activity in vitro. Researchers utilize fluticasone propionate as a substrate in human liver microsomes or recombinant CYP3A4 enzyme assays to measure the formation rate of FP 17β-CA, for which well-defined kinetic parameters (Km = 2.6-6.3 μM) have been established [3]. This assay is employed to screen for potential CYP3A4-mediated drug-drug interactions, to assess the inhibitory potential of new chemical entities, and to investigate the impact of genetic polymorphisms on fluticasone metabolism. The availability of a pure standard of the metabolite is essential for accurate calibration and quantitation in these mechanistic studies. [3]

Application
Selection Property
Validation Focus
Impurity Profiling Method Development
EP impurity standard with defined RRT
System suitability and peak identification
PK Bioequivalence Research
Metabolite reference standard for LC-MS/MS
Method sensitivity and accuracy in plasma
Adherence Biomarker Research
Inactive metabolite marker for adherence studies
Correlation with dosing records and research endpoints
In Vitro CYP3A4 Interaction Studies
CYP3A4-specific metabolite probe
Km validation and CYP inhibition assessment

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